6-bromo-2-(3-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide
Übersicht
Beschreibung
6-bromo-2-(3-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide, also known as Brequinar, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. In
Wirkmechanismus
6-bromo-2-(3-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide exerts its anti-cancer effects through inhibition of DHODH. DHODH is an enzyme that catalyzes the oxidation of dihydroorotate to orotate, which is a key step in the de novo pyrimidine synthesis pathway. 6-bromo-2-(3-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide binds to the active site of DHODH and inhibits its activity, leading to a decrease in the production of pyrimidine nucleotides. This, in turn, leads to a decrease in DNA synthesis and cell proliferation, ultimately resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
6-bromo-2-(3-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide has been shown to have potent anti-cancer effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, 6-bromo-2-(3-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide has been shown to inhibit tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-bromo-2-(3-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide in lab experiments is its potent anti-cancer effects. It has been shown to be effective against a variety of cancer cell lines and tumor models. Another advantage is its specificity for DHODH, which makes it a useful tool for studying the de novo pyrimidine synthesis pathway. However, one limitation of using 6-bromo-2-(3-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide in lab experiments is its potential toxicity. DHODH is also involved in the immune response, and inhibition of DHODH by 6-bromo-2-(3-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide can lead to immunosuppression.
Zukünftige Richtungen
There are several future directions for research on 6-bromo-2-(3-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide. One direction is to investigate its potential as a combination therapy with other anti-cancer agents. 6-bromo-2-(3-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide has been shown to synergize with other chemotherapeutic agents, such as gemcitabine and 5-fluorouracil, in preclinical studies. Another direction is to investigate its potential as an immunosuppressive agent for the treatment of autoimmune diseases. Finally, research could focus on developing more potent and selective DHODH inhibitors based on the structure of 6-bromo-2-(3-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide.
Wissenschaftliche Forschungsanwendungen
6-bromo-2-(3-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of dihydroorotate dehydrogenase (DHODH), an enzyme that is involved in the de novo pyrimidine synthesis pathway. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. As a result, 6-bromo-2-(3-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
6-bromo-2-(3-ethoxyphenyl)-N,N-dimethylquinoline-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2/c1-4-25-15-7-5-6-13(10-15)19-12-17(20(24)23(2)3)16-11-14(21)8-9-18(16)22-19/h5-12H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJSNWOHSZFIIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-(3-ethoxyphenyl)-N,N-dimethylquinoline-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.